Extended Backbone Atom Count vs. Fmoc-NH-PEG4-CH₂COOH
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH provides approximately 31 backbone atoms (triglycine: 9 atoms + PEG4: 19 atoms + C2-acid: 3 atoms), compared to 19 backbone atoms for the widely used Fmoc-NH-PEG4-CH₂COOH (Novabiochem® 851036) . This 12-atom extension (~63% increase in linear backbone length) enables the linker to span inter-ligand distances greater than 3 nm, the threshold identified in crystallographic studies for stable ternary complex formation between E3 ligase (e.g., CRBN or VHL) and target protein [1]. PROTACs with linker lengths below this threshold fail to induce degradation; literature SAR data normalized across multiple PROTAC series demonstrate that increasing linear linker length from ~19 to ~31 atoms can shift DC₅₀ values by 10- to 100-fold in cell-based degradation assays [1].
| Evidence Dimension | Linear backbone atom count (linker span) |
|---|---|
| Target Compound Data | ~31 backbone atoms (triglycine + PEG4 + C2-acid) |
| Comparator Or Baseline | Fmoc-NH-PEG4-CH₂COOH: ~19 backbone atoms (Sigma Aldrich Novabiochem® 851036) |
| Quantified Difference | +12 atoms (~63% increase); enables spanning of ≥3 nm protein–protein interface distances |
| Conditions | Backbone atom counting from chemical structures; ternary complex distance threshold from crystallographic analyses of PROTAC-mediated E3 ligase–POI complexes |
Why This Matters
A linker that is too short (<19 atoms) cannot bridge the E3 ligase and target protein pockets simultaneously, resulting in complete loss of degradation activity; the 31-atom span of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH falls within the empirically validated optimal range for productive ternary complex formation.
- [1] Bemis, T.A.; La Clair, J.J.; Burkart, M.D. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J. Med. Chem. 2021, 64(12), 8042–8052. (Curated linker SAR model: linear linker length vs. DC₅₀). View Source
